

# Application Note: Synthesis of [3-(Dimethylamino)phenyl]methanol via Sodium Borohydride Reduction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: [3-(Dimethylamino)phenyl]methanol

Cat. No.: B1265762

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## Introduction

**[3-(Dimethylamino)phenyl]methanol** is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and specialty chemicals. This document details a robust and efficient protocol for the synthesis of **[3-(Dimethylamino)phenyl]methanol** from 3-dimethylaminobenzaldehyde. The described method utilizes sodium borohydride ( $\text{NaBH}_4$ ), a mild and selective reducing agent, ensuring a high yield and purity of the final product. This process is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.[1][2] Sodium borohydride is a preferred reagent for this conversion due to its operational simplicity and high chemoselectivity, as it does not typically reduce other functional groups like esters or amides under standard conditions.[2][3] The reaction is typically performed in a protic solvent such as methanol or ethanol, which also serves as the proton source for the intermediate alkoxide.[3][4]

This application note provides a comprehensive experimental protocol, including reaction setup, work-up, purification, and characterization of the final product. The presented data and methodologies are intended to guide researchers, scientists, and drug development professionals in the successful synthesis of **[3-(Dimethylamino)phenyl]methanol**.

## Experimental Protocols

### Materials and Equipment:

- 3-dimethylaminobenzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol ( $\text{MeOH}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Apparatus for thin-layer chromatography (TLC)
- Apparatus for column chromatography (optional)
- Apparatus for recrystallization
- NMR spectrometer
- FT-IR spectrometer

### Procedure:

#### 1. Reaction Setup:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-dimethylaminobenzaldehyde (1.0 eq.) in methanol (approximately 0.25 M concentration).<sup>[5]</sup>
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise to the stirred solution.<sup>[3]</sup> Hydrogen gas evolution may be observed, so ensure adequate ventilation.<sup>[3]</sup>

## 2. Reaction Monitoring:

- Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes.
- The reaction is typically complete within 1-4 hours at room temperature after the addition of NaBH<sub>4</sub>.

## 3. Work-up:

- Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Alternatively, water or dilute HCl can be used.<sup>[3]</sup>
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).<sup>[6]</sup>
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.<sup>[6]</sup>

## 4. Purification:

- The crude **[3-(Dimethylamino)phenyl]methanol** can be purified by recrystallization or column chromatography.<sup>[5]</sup>
- For recrystallization, select a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.<sup>[7][8][9]</sup> A mixture of ethyl acetate and hexanes is often a good starting point.

- Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.<sup>[7]</sup>
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.<sup>[7]</sup>
- Dry the crystals under vacuum to obtain the pure **[3-(Dimethylamino)phenyl]methanol**.

#### 5. Characterization:

- The identity and purity of the final product should be confirmed by spectroscopic methods.
- <sup>1</sup>H NMR: The spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons (CH<sub>2</sub>OH), the N,N-dimethyl protons, and the hydroxyl proton.
- FT-IR: The spectrum should exhibit a broad absorption band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching of the alcohol and the disappearance of the strong carbonyl (C=O) peak from the starting aldehyde (typically around 1680-1700 cm<sup>-1</sup>).

## Quantitative Data Summary

Parameter	Value	Reference
Starting Material		
Name	3-Dimethylaminobenzaldehyde	
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	
Molecular Weight	149.19 g/mol	
Reducing Agent		
Name	Sodium Borohydride	
Molecular Formula	NaBH <sub>4</sub>	
Molecular Weight	37.83 g/mol	
Product		
Name	[3-(Dimethylamino)phenyl]methanol	
CAS Number	23501-93-1	[10]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[10]
Molecular Weight	151.21 g/mol	[10]
Physical Form	Liquid	[11]
Boiling Point	282-283 °C	[11]
Density	1.056 g/mL at 25 °C	[11]
Refractive Index	1.577	[11]
Reaction Conditions		
Solvent	Methanol or Ethanol	[4]
Temperature	0 °C to Room Temperature	[3]
Expected Yield	>90% (typical for NaBH <sub>4</sub> reductions of aldehydes)	

Purity	>98% (after purification)	[10]
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## Visualizations



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Caption: Experimental workflow for the synthesis of **[3-(Dimethylamino)phenyl]methanol**.

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